molecular formula C19H18ClN3O2S B2920006 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide CAS No. 897456-75-6

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide

Cat. No. B2920006
CAS RN: 897456-75-6
M. Wt: 387.88
InChI Key: UZDAXJXALQUMLS-UHFFFAOYSA-N
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Description

“N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide” is a complex organic compound. It is related to a class of compounds known as sulfonamide derivatives . Sulfonamide drugs have brought about an antibiotic revolution in medicine and are associated with a wide range of biological activities .


Synthesis Analysis

The synthesis of related compounds typically involves multiple steps. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of such compounds can be confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include esterification, hydrazination, salt formation, and cyclization . The conversion of an intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines, gave the title sulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be confirmed by their physicochemical properties and spectroanalytical data .

Scientific Research Applications

Antimicrobial Activity

Compounds with similar structures have been shown to exhibit antimicrobial properties against various bacterial strains such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi . The presence of the imidazole ring and chlorophenyl group in the compound may contribute to its potential as an antimicrobial agent.

Antiviral Activity

The substituted aryl groups in related compounds have been associated with antiviral activity . The unique substitution pattern of the compound could be explored for its efficacy against viral pathogens.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been reported to possess antitumor and cytotoxic activities . The structural similarity suggests that this compound could be researched for potential use in cancer therapy.

Drug Resistance Combatant

The compound’s unique structure may offer new pathways to combat drug resistance in pathogens and cancerous cells, as seen with other bromophenyl thiazol derivatives .

Future Directions

The future directions for research on such compounds could involve further exploration of their biological activities and potential applications. For instance, sulfonamide derivatives have been reported to possess antifungal and herbicidal properties for potential agricultural applications . They could also be explored for their potential antiviral activities .

properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-25-16-4-2-3-14(11-16)18(24)21-9-10-26-19-22-12-17(23-19)13-5-7-15(20)8-6-13/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDAXJXALQUMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide

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